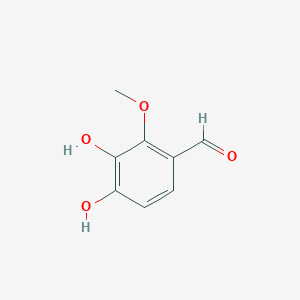

Benzaldehyde, 3,4-dihydroxy-2-methoxy-

Description

BenchChem offers high-quality Benzaldehyde, 3,4-dihydroxy-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3,4-dihydroxy-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHQMCJKHUKPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479950 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24006-29-9 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Bioprospecting, and Isolation Methodologies for Benzaldehyde, 3,4 Dihydroxy 2 Methoxy

Advanced Chromatographic and Extraction Techniques for Isolation of Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy- from Complex Natural Matrices

Given that Benzaldehyde, 3,4-dihydroxy-2-methoxy- has not been isolated from a natural source, there are no established protocols specifically for its extraction from complex natural matrices. However, based on the general principles of isolating phenolic compounds from fungal cultures, a hypothetical methodology can be outlined.

The initial step would involve the extraction of the fungal biomass or the culture broth using a suitable organic solvent, such as methanol (B129727) or ethyl acetate, to obtain a crude extract. nih.gov This extract would then be subjected to a series of chromatographic techniques to separate the various components.

A common approach involves liquid-liquid partitioning to fractionate the crude extract based on polarity. This would be followed by column chromatography, utilizing stationary phases like silica (B1680970) gel or Sephadex, with a gradient of solvents of increasing polarity to achieve a preliminary separation. acs.org Subsequent purification steps would likely employ high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, which is highly effective for separating phenolic compounds. The final purification would yield the isolated compound, whose structure would then be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemodiversity and Ecological Distribution Studies of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

As Benzaldehyde, 3,4-dihydroxy-2-methoxy- has not been identified in any natural organism, there is a complete absence of data regarding its chemodiversity and ecological distribution. Studies on the chemodiversity of secondary metabolites typically involve comparing the chemical profiles of different strains or species of an organism, or examining how environmental factors influence the production of these compounds.

Similarly, understanding the ecological distribution of a compound requires its detection in various organisms and ecosystems. The ecological role of many fungal benzaldehydes is often related to defense mechanisms against other microorganisms or to signaling processes. mdpi.comnih.gov If Benzaldehyde, 3,4-dihydroxy-2-methoxy- were to be discovered in a natural context, subsequent research would be needed to investigate its potential ecological functions.

Synthetic Methodologies and Chemical Derivatization of Benzaldehyde, 3,4 Dihydroxy 2 Methoxy

Total Synthesis Pathways for Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy-

The creation of Benzaldehyde, 3,4-dihydroxy-2-methoxy- is not a trivial process and requires carefully planned synthetic routes to ensure the correct arrangement of substituents on the aromatic ring.

Regioselective Formylation and Substitution Strategies

A key challenge in synthesizing polysubstituted benzaldehydes is achieving the desired regiochemistry. The total synthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy- has been accomplished through a multi-step pathway that hinges on the strategic use of protecting groups and regioselective formylation. publish.csiro.au

A notable synthesis begins with the methylenation of 1-methoxy-2,3-dihydroxybenzene to form 1-methoxy-2,3-methylenedioxybenzene. This step utilizes a cupric oxide catalyst in dimethylformamide to protect the catechol moiety, giving an 80% yield. publish.csiro.au The subsequent formylation of this protected intermediate is a critical regioselective step. The Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide, introduces a formyl group onto the aromatic ring. However, this reaction yields a mixture of isomers: the desired 2-methoxy-3,4-methylenedioxybenzaldehyde and the isomeric 4-methoxy-2,3-methylenedioxybenzaldehyde. publish.csiro.au These isomers must be separated, typically by chromatography on alumina.

Table 1: Key Steps in the Total Synthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | 1-Methoxy-2,3-dihydroxybenzene | Methylene bromide, Cupric Oxide, Dimethylformamide (DMF), Reflux | 1-Methoxy-2,3-methylenedioxybenzene | Protection of catechol group | publish.csiro.au |

| 2 | 1-Methoxy-2,3-methylenedioxybenzene | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 2-Methoxy-3,4-methylenedioxybenzaldehyde | Regioselective Vilsmeier-Haack formylation | publish.csiro.au |

| 3 | 2-Methoxy-3,4-methylenedioxybenzaldehyde | 1. Phosphorus pentachloride (PCl₅) 2. Formic acid (hydrolysis) | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | Deprotection of methylenedioxy group | publish.csiro.au |

Another sophisticated strategy has been employed in the synthesis of an isotopically labeled analog, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. This route involves a sequence of formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to introduce the required functional groups at specific positions on the benzene (B151609) ring. researchgate.netwhiterose.ac.uk

Green Chemistry Principles and Sustainable Synthesis Approaches

While specific literature on green synthesis pathways for Benzaldehyde, 3,4-dihydroxy-2-methoxy- is limited, general principles of green chemistry can be applied to its synthesis and the preparation of its derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances. ekb.eg For instance, in the synthesis of related Schiff bases from 4-Hydroxy-3-methoxybenzaldehyde (vanillin), ethanol (B145695) is employed as a green solvent. qub.ac.uk Such methodologies often involve simple, one-pot procedures at room temperature, minimizing energy consumption and avoiding the use of toxic organic solvents. qub.ac.ukresearchgate.net The use of catalysts, such as chitosan (B1678972) in the synthesis of thiazoles from p-hydroxybenzaldehyde, represents another green approach that can enhance reaction efficiency under milder conditions. ekb.eg Applying these concepts, future syntheses of Benzaldehyde, 3,4-dihydroxy-2-methoxy- could be optimized by replacing hazardous solvents like dimethylformamide with more benign alternatives and exploring catalytic methods to improve yields and reduce waste.

Synthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy- Analogs and Conjugates

The reactivity of the aldehyde and phenolic hydroxyl groups makes Benzaldehyde, 3,4-dihydroxy-2-methoxy- a versatile precursor for a variety of derivatives.

Schiff Base Derivatization of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a common and efficient method for creating a wide range of derivatives. The general procedure involves refluxing the aldehyde with a chosen amine in a suitable solvent, often ethanol. researchgate.net For example, new di-, tri-, and tetranuclear metal complexes have been synthesized from Schiff base ligands derived from the condensation of 3,4-dihydroxybenzaldehyde (B13553) with various diamines, such as ethylenediamine (B42938) and o-phenylenediamine. nih.govnih.gov Similarly, a variety of Schiff base derivatives of the closely related vanillin (B372448) have been synthesized by reacting it with compounds like 2-aminobenzenethiol, furan-2-carbohydrazide, and various hydrazides. researchgate.net This straightforward synthetic route is directly applicable to Benzaldehyde, 3,4-dihydroxy-2-methoxy-, allowing for the preparation of a library of Schiff base analogs by varying the amine component.

Phenolic Hydroxyl Group Modifications

The two phenolic hydroxyl groups on the aromatic ring are key sites for modification, such as alkylation or acylation, to produce a range of ethers and esters. A significant challenge is the regioselective protection of one hydroxyl group over the other. Studies on the closely related 3,4-dihydroxybenzaldehyde have demonstrated successful regioselective protection of the 4-hydroxyl group. nih.govresearchgate.net This is typically achieved by reacting the dihydroxybenzaldehyde with an alkyl halide in the presence of a mild base like sodium bicarbonate in a solvent such as dimethylformamide. nih.govmdpi.com This method has been used to introduce a variety of protecting groups, including benzyl (B1604629), p-methoxybenzyl, and various substituted benzyl groups, with yields ranging from 67-75%. nih.govresearchgate.net The selectivity is influenced by the differential acidity of the two phenolic protons. These established methods for regioselective alkylation can be directly applied to Benzaldehyde, 3,4-dihydroxy-2-methoxy- to selectively modify the 3- or 4-hydroxyl position, providing access to a wide array of mono- and di-substituted ethers. The presence of methoxy (B1213986) and phenolic hydroxyl groups is known to significantly influence the chemical properties of phenolic compounds. nih.govresearchgate.net

Table 2: Examples of Reagents for Regioselective Protection of the 4-Hydroxyl Group in 3,4-Dihydroxybenzaldehyde

| Protecting Group | Reagent (Alkyl Halide) | Yield (%) | Reference |

|---|---|---|---|

| Benzyl | Benzyl chloride | 71 | nih.govmdpi.com |

| p-Methoxybenzyl | p-Methoxybenzyl chloride | 75 | nih.govresearchgate.net |

| o-Nitrobenzyl | o-Nitrobenzyl bromide | 72 | nih.govresearchgate.net |

| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide | 67 | nih.govresearchgate.net |

| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride | 70 | nih.govmdpi.com |

| Propargyl | Propargyl bromide | 70 | nih.govresearchgate.net |

Aldehyde Group Functionalization and Oxime Formation

Beyond Schiff base formation, the aldehyde group is a versatile handle for numerous other chemical transformations. One common derivatization is the formation of oximes through reaction with hydroxylamine (B1172632). The classical method for preparing oximes involves refluxing an alcoholic solution of the aldehyde with hydroxylamine hydrochloride and a base, such as pyridine (B92270) or sodium hydroxide (B78521). nih.govresearchgate.net

For instance, (E)-3,5-Dimethoxybenzaldehyde oxime was synthesized by refluxing the corresponding aldehyde with hydroxylamine hydrochloride and aqueous sodium hydroxide in ethanol. nih.gov This procedure yields the oxime, which can often be isolated as a crystalline solid after concentrating the reaction mixture and adding water. nih.gov The reaction of aldehydes with hydroxylamine is a general and high-yielding transformation that can be readily applied to Benzaldehyde, 3,4-dihydroxy-2-methoxy- to produce the corresponding oxime derivative. wikipedia.org This functionalization converts the carbonyl group into a C=N-OH moiety, which can alter the molecule's chemical properties and serve as an intermediate for further reactions, such as the Beckmann rearrangement. wikipedia.org

Design and Synthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy- Conjugates for Targeted Research

There is currently no specific information available in the reviewed scientific literature regarding the design and synthesis of conjugates derived from Benzaldehyde, 3,4-dihydroxy-2-methoxy-. Research on creating larger, targeted molecules by linking this specific benzaldehyde derivative to other chemical entities has not been prominently reported.

Catalytic Approaches in Benzaldehyde, 3,4-dihydroxy-2-methoxy- Synthesis and Functionalization

Detailed catalytic methodologies specifically for the synthesis or subsequent functionalization of Benzaldehyde, 3,4-dihydroxy-2-methoxy-, are not well-documented in publicly accessible research. While general catalytic methods for the synthesis of related dihydroxybenzaldehyde compounds exist, such as the air catalytic oxidation of catechol and glyoxylic acid to produce 3,4-dihydroxybenzaldehyde, these processes have not been specifically adapted or reported for the 3,4-dihydroxy-2-methoxy- isomer. The unique substitution pattern of this compound necessitates distinct synthetic and functionalization strategies that are not covered by the broader literature on its isomers.

Further research is required to develop and report on the synthetic routes, derivatization, and catalytic modification of Benzaldehyde, 3,4-dihydroxy-2-methoxy-, to explore its potential applications.

Biosynthetic Pathways and Metabolic Engineering Strategies for Benzaldehyde, 3,4 Dihydroxy 2 Methoxy

Elucidation of Precursor Molecules in Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy- Biosynthesis

The biosynthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy- begins with primary metabolites that enter the shikimate and subsequent phenylpropanoid pathways. The core aromatic structure is derived from the amino acid L-phenylalanine. nih.gov Through a series of enzymatic reactions, this initial precursor is modified to generate the final benzaldehyde structure. The key steps involve the deamination of L-phenylalanine, followed by hydroxylations and a specific O-methylation. The suppression of Phenylalanine Ammonia-Lyase (PAL), a key enzyme in this pathway, has been shown to decrease the formation of related benzaldehydes, confirming the pathway's origin. nih.gov

Table 1: Putative Precursor Molecules in the Biosynthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

| Precursor Molecule | Role in Pathway |

|---|---|

| Primary Metabolism | |

| Erythrose 4-phosphate & Phosphoenolpyruvate | Initial precursors for the shikimate pathway, leading to aromatic amino acids. nih.gov |

| Shikimate Pathway | |

| L-Phenylalanine | The primary aromatic amino acid that enters the phenylpropanoid pathway. nih.gov |

| Phenylpropanoid Pathway | |

| trans-Cinnamic acid | Formed by the deamination of L-phenylalanine; the first committed step of the pathway. nih.gov |

| p-Coumaric acid | A key intermediate formed by the hydroxylation of cinnamic acid. |

| Caffeic acid | A dihydroxylated intermediate, likely precursor to the 3,4-dihydroxy substitution pattern. |

| 3,4-Dihydroxybenzoic acid | A potential intermediate that could be further modified. |

| Pyrogallol (B1678534) | A simple phenolic compound that could serve as a backbone for subsequent modifications. nih.gov |

Identification and Characterization of Key Enzymes in Benzaldehyde, 3,4-dihydroxy-2-methoxy- Biosynthesis

The conversion of precursor molecules into Benzaldehyde, 3,4-dihydroxy-2-methoxy- is catalyzed by several key enzyme families. While enzymes specific to this exact compound are yet to be fully characterized, extensive research on related phenylpropanoids allows for the confident prediction of the enzyme classes involved. These include lyases, hydroxylases, and methyltransferases that sequentially modify the aromatic ring. researchgate.netnih.gov

The initial and rate-limiting step is typically catalyzed by Phenylalanine Ammonia-Lyase (PAL) , which converts L-phenylalanine to cinnamic acid. nih.gov Subsequent modifications are carried out by cytochrome P450-dependent monooxygenases, such as Cinnamate-4-Hydroxylase (C4H) , which introduce hydroxyl groups onto the phenyl ring. The characteristic 2-methoxy group is installed by a specific O-methyltransferase (OMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl donor. The precise OMT responsible for methylation at the C2 position would be a critical determinant of the final product structure. nih.gov

Table 2: Key Enzyme Families Implicated in the Biosynthesis of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

| Enzyme Class | Abbreviation | Putative Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |

| Coumarate 3-Hydroxylase | C3H | Introduces a second hydroxyl group to form caffeic acid. |

| Hydroxylases / Monooxygenases | - | Additional enzymes responsible for adding hydroxyl groups to achieve the pyrogallol-like substitution pattern. researchgate.net |

| O-Methyltransferase | OMT | Transfers a methyl group from SAM to a specific hydroxyl group on the aromatic ring, in this case, likely at the C2 position. nih.gov |

| Benzaldehyde Synthase / Lyase | - | Enzymes that would catalyze the final steps to form the benzaldehyde functional group. |

Genetic and Molecular Biology Interventions for Modulating Benzaldehyde, 3,4-dihydroxy-2-methoxy- Production

Advances in genetic and molecular biology offer powerful tools to manipulate the biosynthetic pathway of Benzaldehyde, 3,4-dihydroxy-2-methoxy- to increase its production. These interventions focus on overcoming rate-limiting steps, redirecting metabolic flux towards the target compound, and enhancing the expression of regulatory genes.

One primary strategy is the overexpression of key biosynthetic genes . By introducing additional copies of genes encoding rate-limiting enzymes, such as PAL or a specific OMT, the metabolic bottleneck can be alleviated, leading to higher product accumulation. Another approach is the downregulation or knockout of competing pathways . For example, silencing genes that divert precursors like p-coumaric acid into other branches of the phenylpropanoid pathway (e.g., lignin (B12514952) or flavonoid synthesis) can increase the pool of intermediates available for benzaldehyde production. researchgate.net Furthermore, the overexpression of transcription factors that regulate the entire phenylpropanoid pathway can simultaneously upregulate multiple genes in the pathway, leading to a coordinated increase in metabolic flux and product yield.

Table 3: Genetic and Molecular Interventions for Modulating Production

| Intervention Strategy | Target | Expected Outcome |

|---|---|---|

| Gene Overexpression | Key biosynthetic enzymes (e.g., PAL, C4H, specific OMTs). | Increased catalytic activity at specific steps, overcoming metabolic bottlenecks. |

| Pathway-specific transcription factors. | Coordinated upregulation of multiple pathway genes, enhancing overall metabolic flux. | |

| Gene Silencing (RNAi/CRISPR) | Enzymes of competing pathways (e.g., Chalcone Synthase for flavonoids, Cinnamoyl-CoA Reductase for lignin). | Redirection of precursor molecules towards the desired benzaldehyde pathway. |

| Genes involved in product degradation or sequestration. | Increased accumulation and stability of the final product. | |

| Promoter Engineering | Endogenous biosynthetic genes. | Enhancing the expression levels of native genes without introducing foreign DNA. |

Microbial and Plant Metabolic Engineering for Enhanced Benzaldehyde, 3,4-dihydroxy-2-methoxy- Yields

Metabolic engineering in both microbial and plant systems provides promising platforms for the large-scale, sustainable production of Benzaldehyde, 3,4-dihydroxy-2-methoxy-. Each system offers unique advantages and challenges.

Microbial Engineering: Microorganisms like Escherichia coli and Saccharomyces cerevisiae can be engineered as cell factories for producing plant-derived compounds. nih.gov This involves introducing the entire biosynthetic pathway from a plant into the microbe. Success requires optimizing the expression of multiple heterologous enzymes, ensuring a sufficient supply of precursors (like L-phenylalanine), and balancing the metabolic load on the host. nih.govresearchgate.net Engineering microbes can lead to rapid, scalable, and contained production processes. For instance, E. coli has been successfully engineered to produce pyrogallol from glucose by introducing a novel biosynthetic pathway and optimizing the carbon flux through the shikimate pathway. nih.govresearchgate.net

Plant Metabolic Engineering: This approach involves modifying the plant's own metabolism to enhance the production of the target compound. This can be achieved through the overexpression of key native or heterologous genes, or by cultivating plant tissues in bioreactors, such as through hairy root cultures. Plant-based systems ensure the correct protein folding and subcellular localization of biosynthetic enzymes, which can be a challenge in microbial hosts. Engineering plants can significantly increase the yield of desired compounds in a familiar biological context, leveraging the plant's inherent metabolic infrastructure. nih.gov

Table 4: Comparison of Microbial and Plant Engineering Platforms

| Feature | Microbial Systems (e.g., E. coli, Yeast) | Plant Systems (e.g., Transgenic Plants, Hairy Roots) |

|---|---|---|

| Production Speed | Fast growth cycles (hours to days). | Slower growth cycles (weeks to months). |

| Scalability | Highly scalable using established fermentation technology. | Scalability can be limited by cultivation space and time. |

| Process Control | Tightly controlled fermentation conditions (pH, temp, nutrients). | Subject to environmental variability and complex biological regulation. |

| Pathway Engineering | Requires introduction of the entire heterologous pathway. | Can enhance the endogenous pathway; may require fewer genetic insertions. |

| Enzyme Functionality | Post-translational modifications may be absent or incorrect. | Native environment ensures proper enzyme folding and function. |

| Downstream Processing | Product is often secreted or easily extracted. | Extraction can be complex due to the plant matrix. |

Mechanistic Investigations of Pharmacological and Biological Activities of Benzaldehyde, 3,4 Dihydroxy 2 Methoxy Pre Clinical and in Vitro Focus

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms of Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy-

The antioxidant capacity of phenolic compounds is fundamental to their protective effects against cellular damage. The mechanisms for Benzaldehyde, 3,4-dihydroxy-2-methoxy- are believed to involve direct interaction with free radicals and modulation of the cell's own defense systems.

Direct Free Radical Quenching Capabilities

The ability of a compound to directly neutralize free radicals is a key measure of its antioxidant potential. Studies on dihydroxybenzaldehyde (DHB) isomers demonstrate that their antioxidant capacity is intrinsically linked to their structure, specifically the positioning of the hydroxyl groups. wiserpub.comwiserpub.com These compounds can neutralize radicals through mechanisms involving single electron transfer (SET) and hydrogen atom transfer (HAT). wiserpub.com Assays using radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) confirm that dihydroxybenzaldehydes are effective radical scavengers. wiserpub.comwiserpub.com

The structure-activity relationship suggests that electron-donating groups enhance antioxidant activity. nih.gov The presence of both phenolic hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring is known to promote antioxidant activities. nih.gov Therefore, the 3,4-dihydroxy configuration, supplemented by the electron-donating 2-methoxy group in Benzaldehyde, 3,4-dihydroxy-2-methoxy-, is predicted to confer potent free radical quenching capabilities.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, some benzaldehyde derivatives can bolster the cell's intrinsic antioxidant defenses. This is often achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under conditions of stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes. nih.gov A key enzyme in this response is Heme oxygenase-1 (HO-1), which has a critical role in regulating inflammatory responses. nih.gov Studies on other benzaldehyde-type metabolites have shown that they can induce HO-1 expression through Nrf2 translocation, suggesting a plausible mechanism by which Benzaldehyde, 3,4-dihydroxy-2-methoxy- could enhance endogenous antioxidant capacity. nih.gov

Protection Against Oxidative Stress in Cellular Models

In vitro studies using cellular models provide compelling evidence for the protective effects of the core 3,4-dihydroxybenzaldehyde (B13553) structure against induced oxidative stress. Treatment with 3,4-dihydroxybenzaldehyde (DHB) has been shown to protect human ovarian granulosa cells from hydrogen peroxide (H₂O₂)-induced cell death. nih.gov

Furthermore, DHB demonstrates significant protective effects in human blood cells against toxicity induced by hexavalent chromium [Cr(VI)], a potent generator of oxidative stress. nih.gov In human erythrocytes, DHB treatment mitigated Cr(VI)-induced increases in reactive oxygen and nitrogen species (ROS/RNS), reduced lipid and protein oxidation, and restored the levels of key antioxidant enzymes. nih.gov In human lymphocytes, DHB was shown to prevent Cr(VI)-induced DNA damage. nih.gov These findings indicate that the 3,4-dihydroxybenzaldehyde structure is highly effective at protecting cells from diverse oxidative insults. nih.govnih.gov

Table 1: Protective Effects of 3,4-Dihydroxybenzaldehyde (DHB) in Cellular Oxidative Stress Models

| Cell Model | Stress Inducer | Observed Protective Effects of DHB | Reference |

| Human Ovarian Granulosa Cells (COV434) | H₂O₂ | Attenuated H₂O₂-induced cell death; Decreased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. | nih.gov |

| Human Erythrocytes | Hexavalent Chromium [Cr(VI)] | Decreased ROS/RNS generation; Reduced lipid and protein oxidation; Restored antioxidant enzyme activities; Prevented morphological changes. | nih.gov |

| Human Lymphocytes | Hexavalent Chromium [Cr(VI)] | Mitigated DNA damage as measured by single-cell gel electrophoresis (comet assay). | nih.gov |

Anti-inflammatory Action of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

Chronic inflammation is linked to oxidative stress and is a key factor in many diseases. The anti-inflammatory properties of Benzaldehyde, 3,4-dihydroxy-2-methoxy- are attributed to its ability to suppress the production of inflammatory molecules and interfere with the signaling pathways that orchestrate the inflammatory response.

Inhibition of Pro-inflammatory Mediators and Cytokine Production

A key mechanism of anti-inflammatory action is the inhibition of molecules that promote and sustain inflammation. Research on structurally related benzaldehydes shows a consistent pattern of suppressing key pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, various hydroxy- and methoxy- benzaldehyde derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂). nih.gov This is achieved by downregulating the expression of the inducible enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govbiomolther.org

Furthermore, the production of pro-inflammatory cytokines is a critical target. Studies on 3,4-dihydroxybenzaldehyde demonstrate its ability to significantly reduce the secretion of key allergic and inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Interleukin-13 (IL-13) in stimulated mast cells and macrophages. nih.govnih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by Structurally Related Benzaldehydes

| Compound Studied | Cell Model | Effect | Reference |

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | LPS-stimulated RAW 264.7 macrophages | Inhibited production of NO and PGE₂; Suppressed mRNA expression of iNOS and COX-2. | nih.gov |

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression of TNF-α, IL-6, and IL-1β. | nih.gov |

| 3,4-Dihydroxybenzaldehyde | IgE/BSA-stimulated bone marrow-derived mast cells (BMCMCs) | Inhibited secretion of allergic cytokines IL-4, IL-5, IL-6, IL-13, and TNF-α. | nih.gov |

| 2,4-Dihydroxybenzaldehyde | LPS-stimulated RAW 264.7 macrophages | Suppressed NO production and iNOS/COX-2 expression. | biomolther.org |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Toll-like Receptors)

The production of inflammatory mediators is controlled by complex intracellular signaling cascades. A central regulator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov In an inactive state, NF-κB is held in the cytoplasm; upon stimulation by agents like LPS, it moves to the nucleus to activate the transcription of pro-inflammatory genes. nih.gov

Studies on 3,4-dihydroxybenzaldehyde show that it effectively inhibits the NF-κB pathway. nih.gov It prevents the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. nih.gov Other benzaldehyde derivatives have also been shown to suppress the NF-κB pathway, indicating this is a common mechanism for this class of compounds. nih.govnih.gov

The activation of NF-κB is often triggered by upstream receptors that recognize danger signals. Toll-like Receptors (TLRs) are a primary example, with TLR4 being the receptor for LPS. nih.govuos.ac.kr Natural products are known modulators of TLR signaling. nih.gov For instance, cinnamaldehyde, another benzaldehyde derivative, has been shown to exert its anti-inflammatory effects by directly targeting TLR4 and inhibiting its activation. uos.ac.kr This suggests that Benzaldehyde, 3,4-dihydroxy-2-methoxy- may also modulate inflammatory responses at the receptor level, preventing the initiation of downstream signaling that leads to NF-κB activation. nih.govuos.ac.kr

Based on a thorough review of available scientific literature, there is insufficient specific research data on the compound Benzaldehyde, 3,4-dihydroxy-2-methoxy- to generate a detailed article that adheres to the requested outline.

The provided structure requires in-depth, mechanistic details on the pharmacological and biological activities of this specific molecule, including its effects on immune cells, its precise antimicrobial and antifungal mechanisms, and its anti-proliferative and apoptosis-inducing properties in cancer models.

Current academic and research databases contain extensive information on related isomers and derivatives, such as:

3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde) nih.gov

2-hydroxy-4-methoxybenzaldehyde (B30951) mdpi.comoup.comfrontiersin.orgcaymanchem.comnih.govnih.govnih.govbiosynth.comfrontiersin.orgnih.gov

3-hydroxy-4-methoxybenzaldehyde (Isovanillin) researchgate.net

4-hydroxy-3-methoxybenzaldehyde (Vanillin)

Various chalcones and other derivatives nih.govresearchgate.netresearchgate.net

However, the user's instructions strictly forbid the inclusion of information that falls outside the explicit scope of Benzaldehyde, 3,4-dihydroxy-2-methoxy- . Extrapolating findings from different, albeit structurally similar, compounds would violate this core requirement and would not be scientifically accurate for the specified molecule.

Therefore, it is not possible to provide a scientifically rigorous and detailed article that fulfills the specific requirements of the outline for Benzaldehyde, 3,4-dihydroxy-2-methoxy- due to the lack of dedicated research on its biological and pharmacological mechanisms in the requested areas.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the compound "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" to generate the detailed article as per the requested outline.

The search for pre-clinical and in vitro studies focusing specifically on "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" did not yield research findings that cover the required topics of:

Enzyme Inhibition and Receptor Modulation Studies

While research exists for structurally related compounds, such as other isomers of dihydroxy-methoxybenzaldehyde or different classes of polyphenols, the strict requirement to focus solely on "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" prevents the inclusion of that data. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified structure and content instructions at this time.

Tyrosinase Inhibition and Mechanistic Insights

A thorough search of scientific databases did not yield any studies investigating the tyrosinase inhibitory activity of Benzaldehyde, 3,4-dihydroxy-2-methoxy-. Consequently, there is no available data on its inhibition kinetics, mechanism of action, or potency against this enzyme. While other dihydroxy-substituted benzaldehyde derivatives have been evaluated as tyrosinase inhibitors, no such information exists for the 2-methoxy substituted variant.

Carbonic Anhydrase Inhibition Kinetics and Isozyme Selectivity

There is no published research available that examines the effect of Benzaldehyde, 3,4-dihydroxy-2-methoxy- on carbonic anhydrase activity. Information regarding its inhibition kinetics and selectivity towards different carbonic anhydrase isozymes is currently absent from the scientific literature.

Aldose Reductase Inhibition and Related Pathways

No preclinical or in vitro studies were found that assess the potential of Benzaldehyde, 3,4-dihydroxy-2-methoxy- to inhibit aldose reductase. Therefore, its role in pathways related to aldose reductase activity remains uninvestigated.

Immunomodulatory Effects of Benzaldehyde, 3,4-dihydroxy-2-methoxy- on Innate and Adaptive Immune Responses (Pre-clinical)

Modulation of Cytokine and Chemokine Production

No studies have been published detailing the effects of Benzaldehyde, 3,4-dihydroxy-2-methoxy- on the production of cytokines and chemokines. While research exists on the immunomodulatory properties of structurally similar compounds like 3,4-dihydroxybenzaldehyde, which has been shown to suppress various inflammatory mediators, this specific data is not available for Benzaldehyde, 3,4-dihydroxy-2-methoxy-. researchgate.net

Influence on Immune Cell Proliferation and Differentiation

There is a lack of available research on the influence of Benzaldehyde, 3,4-dihydroxy-2-methoxy- on the proliferation and differentiation of innate or adaptive immune cells.

Due to the absence of specific research data for Benzaldehyde, 3,4-dihydroxy-2-methoxy- in the specified areas, no data tables can be generated.

Structure Activity Relationship Sar and Molecular Design of Benzaldehyde, 3,4 Dihydroxy 2 Methoxy Derivatives

Elucidation of Key Pharmacophoric Features of Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy-

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Benzaldehyde, 3,4-dihydroxy-2-methoxy-, the key pharmacophoric features are derived from its substituted benzene (B151609) ring structure. The molecule possesses two hydrogen bond donors and four hydrogen bond acceptors, which allow for extensive intermolecular interactions with biological targets. guidechem.com

The primary features include:

Aromatic Ring: The benzene ring serves as a rigid scaffold, positioning the functional groups in a specific spatial orientation for optimal interaction with a receptor or enzyme active site.

Catechol Moiety: The hydroxyl groups at positions 3 and 4 form a catechol unit. These groups are potent hydrogen bond donors and can also act as acceptors. The catecholic arrangement is often associated with antioxidant properties due to its ability to be oxidized to an o-quinone. researchgate.net

Methoxy (B1213986) Group: The methoxy group at position 2 is a hydrogen bond acceptor. Its placement next to the hydroxyl and aldehyde groups can influence their electronic properties and conformation through steric and electronic effects, such as the formation of internal hydrogen bonds. researchgate.net

Aldehyde Group: The aldehyde functional group at position 1 is a hydrogen bond acceptor and a potential reactive site.

These features collectively define the molecule's ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are fundamental to ligand-receptor binding.

| Pharmacophoric Feature | Position on Ring | Potential Interaction Type | Significance |

|---|---|---|---|

| Aldehyde (-CHO) | 1 | Hydrogen Bond Acceptor, Covalent Bonding | Key interaction site for receptor binding. |

| Methoxy (-OCH₃) | 2 | Hydrogen Bond Acceptor, Steric Influence | Modulates electronic properties and selectivity. researchgate.net |

| Hydroxyl (-OH) | 3 | Hydrogen Bond Donor/Acceptor | Part of the critical catechol unit. researchgate.net |

| Hydroxyl (-OH) | 4 | Hydrogen Bond Donor/Acceptor | Part of the critical catechol unit. researchgate.net |

| Aromatic Ring | - | π-π Stacking, Hydrophobic Interactions | Provides a rigid scaffold for functional groups. |

Impact of Hydroxyl Group Modifications on Biological Activities

The hydroxyl groups of Benzaldehyde, 3,4-dihydroxy-2-methoxy- are critical determinants of its biological activity. Their number, position, and availability for hydrogen bonding directly influence the molecule's interactions with biological targets. researchgate.netrsc.org Studies on related dihydroxybenzaldehyde compounds have shown that the acidity of the phenolic hydroxyls can control the selectivity of chemical reactions, allowing for regioselective modification. researchgate.netmdpi.com For instance, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be selectively protected, indicating its distinct chemical environment compared to the 3-hydroxyl group. mdpi.comnih.gov

Modification of these hydroxyl groups can lead to significant changes in biological activity:

Protection or Etherification: Converting the hydroxyl groups into ethers or esters can abolish or reduce activities that depend on hydrogen bond donation. However, in some cases, it can enhance activity. For example, in a study on the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951), converting the hydroxyl group to a benzyl (B1604629) ether resulted in a marked improvement in larvicidal activity. scispace.com

Number and Position: Research on various phenolic compounds has consistently shown that the presence and relative location of hydroxyl groups are paramount for activities such as antimicrobial and antioxidant effects. researchgate.netrsc.org The catecholic arrangement (hydroxyls at positions 3 and 4) is particularly important for free-radical scavenging. researchgate.net

| Modification | Example Compound Class | Observed Effect on Activity | Reference |

|---|---|---|---|

| Conversion to Benzyl Ether | 2-Benzyloxybenzaldehyde | Remarkable increase in larvicidal activity compared to the hydroxy analog. | scispace.com |

| Selective Protection of 4-OH | 4-Benzyloxy-3-hydroxybenzaldehyde | Demonstrates the feasibility of creating derivatives with altered binding profiles. | mdpi.comnih.gov |

| Removal of Hydroxyl Group | Methoxybenzaldehydes | Generally leads to a loss of antioxidant and certain antimicrobial activities. | researchgate.netrsc.org |

Role of Methoxy Group Position and Substitution in Potency and Selectivity

The position of the methoxy group on the benzaldehyde scaffold is a key factor in determining biological potency and selectivity. The substitution pattern influences the electronic properties of the ring and the steric environment around adjacent functional groups.

In the case of Benzaldehyde, 3,4-dihydroxy-2-methoxy-, the methoxy group is positioned ortho to both the aldehyde and a hydroxyl group. This arrangement can be compared with its isomers, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), where the methoxy group is in a different location. researchgate.net

Studies on isomers of hydroxy-methoxybenzaldehydes have revealed that:

Positional Isomerism: The specific arrangement of hydroxyl and methoxy groups can lead to vastly different biological activities. A study on 2-hydroxy-4-methoxybenzaldehyde found that the methoxy group had a major antagonistic effect on larvicidal activity, and its removal significantly improved potency. scispace.com

Internal Hydrogen Bonding: A methoxy group positioned ortho to a hydroxyl group can form an intramolecular hydrogen bond, which affects the acidity of the phenol (B47542) and its ability to act as a hydrogen bond donor in intermolecular interactions. researchgate.net This can decrease certain biological activities that rely on free hydroxyl groups. researchgate.net

| Compound | Substitution Pattern | Notable Finding/Property | Reference |

|---|---|---|---|

| Benzaldehyde, 3,4-dihydroxy-2-methoxy- | 2-OCH₃, 3-OH, 4-OH | Specific spatial arrangement with potential for intramolecular interactions. | - |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-OH, 4-OCH₃ | Methoxy group showed an antagonistic effect on larvicidal activity. | scispace.com |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 3-OCH₃, 4-OH | Widely studied for its flavor and biological properties. | researchgate.net |

| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | 3-OH, 4-OCH₃ | Isomer with different chemical and biological profile from vanillin. | researchgate.net |

Significance of the Aldehyde Moiety in Molecular Interactions and Activity

The aldehyde moiety is a crucial pharmacophoric feature, serving as a primary point of interaction with biological macromolecules. It functions primarily as a hydrogen bond acceptor. Its significance is underscored by studies where its modification leads to a dramatic loss of biological activity.

For instance, in the structure-activity analysis of 2-hydroxy-4-methoxybenzaldehyde derivatives, the aldehyde group was found to be significant for larvicidal activity. scispace.com When the aldehyde was converted into an alcohol via a Grignard reaction, the resulting compound's activity was significantly lowered, demonstrating the aldehyde's critical role. scispace.com The presence of an ortho-hydroxycarbonyl arrangement, as seen in related molecules, is also noted as being important for certain properties like taste modification. researchgate.net This suggests that the interplay between the aldehyde and an adjacent hydroxyl group is a key structural element for specific biological interactions.

| Original Compound | Modification | Resulting Functional Group | Effect on Larvicidal Activity | Reference |

|---|---|---|---|---|

| 2-Benzyloxy-4-methoxybenzaldehyde | Grignard Reaction (Reduction) | Secondary Alcohol | Activity lowered by a factor of 7.5. | scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzaldehyde, 3,4-dihydroxy-2-methoxy- Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of Benzaldehyde, 3,4-dihydroxy-2-methoxy-, a QSAR study would provide predictive models to guide the design of new, more potent derivatives.

The development of a robust QSAR model involves several steps:

Data Set Generation: A series of analogs is synthesized, and their biological activities are measured under uniform conditions.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric and electrostatic fields).

Model Building: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to build a mathematical equation correlating the descriptors with biological activity. researchgate.net

Validation: The model's statistical significance and predictive power are rigorously validated using internal methods (e.g., leave-one-out cross-validation, q²) and external prediction on a test set of molecules (pred_r²). researchgate.netpharmacophorejournal.com A statistically significant model typically has a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). pharmacophorejournal.comnih.gov

The output of a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is often visualized as contour maps. These maps highlight regions around the aligned molecules where modifications are predicted to enhance or decrease activity. For example, a map might indicate that bulky (steric) substituents are favored in one region, while electronegative (electrostatic) groups are favored in another, providing clear guidance for rational drug design. nih.govnih.gov

| Category | Item | Description |

|---|---|---|

| Common Descriptors | Steric Fields | Describes the shape and size of the molecule. |

| Electrostatic Fields | Describes the distribution of charge in the molecule. | |

| Hydrophobic Fields | Describes the molecule's affinity for nonpolar environments. | |

| Key Statistical Parameters | r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. researchgate.net |

| q² (Cross-Validated r²) | Measures the internal predictive ability of the model. researchgate.net | |

| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of an external test set. researchgate.net |

Advanced Analytical Methodologies for Benzaldehyde, 3,4 Dihydroxy 2 Methoxy Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy- Derivatives

Confirming the molecular structure of newly synthesized derivatives of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" requires sophisticated spectroscopic methods. These techniques provide detailed information on the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise molecular structure of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" and its derivatives in solution. While standard ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, advanced 2D NMR experiments are essential for assembling the complete structural puzzle.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For instance, an HMBC experiment would be critical to differentiate "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" from its isomers, such as 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) (5-Hydroxyvanillin). It would reveal long-range correlations (2-3 bonds) between the methoxy (B1213986) protons and specific carbons in the aromatic ring, confirming the substitution pattern.

Solid-State NMR (ssNMR) can be employed to study the compound in its solid form, providing insights into its crystalline packing and polymorphic forms, which is information not accessible from solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Benzaldehyde, 3,4-dihydroxy-2-methoxy- Predicted values are estimates based on standard substituent effects; actual values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from Protons on...) |

|---|---|---|---|

| CHO | ~9.8 | ~191 | C-1, C-6, C-2 |

| C-1 | - | ~128 | - |

| C-2 (OCH₃) | - | ~148 | - |

| OCH₃ | ~3.9 | ~56 | C-2 |

| C-3 (OH) | - | ~145 | - |

| C-4 (OH) | - | ~152 | - |

| H-5 | ~7.1 (d) | ~115 | C-1, C-3, C-4, C-6 |

| H-6 | ~7.3 (d) | ~125 | C-1, C-2, C-4, C-5, CHO |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" (C₈H₈O₄), which has a theoretical exact mass of 168.0423 Da. Techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) provide mass accuracy typically within 5 ppm, allowing for confident confirmation of the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which serves as a structural fingerprint. For dihydroxy-methoxy-benzaldehyde isomers, common fragmentation events include the loss of a methyl radical (•CH₃, ~15 Da), carbon monoxide (CO, ~28 Da), and a formyl radical (•CHO, ~29 Da). The specific fragmentation pattern helps to confirm the arrangement of substituents on the aromatic ring.

Table 2: Proposed Key Fragments for Benzaldehyde, 3,4-dihydroxy-2-methoxy- in Mass Spectrometry Based on typical fragmentation of phenolic aldehydes.

| m/z (mass/charge) | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 168.0423 | [M]⁺• (Molecular Ion) | - |

| 153.0188 | [M - •CH₃]⁺ | Methyl radical |

| 140.0344 | [M - CO]⁺• | Carbon monoxide |

| 139.0266 | [M - •CHO]⁺ | Formyl radical |

| 125.0113 | [M - •CH₃ - CO]⁺ | Methyl radical and Carbon monoxide |

X-ray crystallography offers the most definitive method for determining the three-dimensional molecular structure of a compound, provided that a suitable single crystal can be grown. This technique provides precise coordinates of every atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

While a crystal structure for "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" has not been reported, studies on its isomers, such as various dimethoxybenzaldehydes, demonstrate the power of this method. nih.govresearchgate.netnih.gov Such analyses reveal critical details about molecular planarity, the orientation of substituent groups (aldehyde, hydroxyl, methoxy), and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack in the solid state. nih.govresearchgate.netru.nl This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Advanced Chromatographic Separation and Quantification Methods for Benzaldehyde, 3,4-dihydroxy-2-methoxy- in Research Samples

Isolating and quantifying "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" from complex matrices, such as reaction mixtures or biological extracts, requires high-performance separation techniques.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantification of phenolic compounds. nih.govcolab.ws Reversed-phase HPLC, typically using a C18 stationary phase, is highly effective for separating "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" from its isomers and other related compounds based on differences in polarity.

A typical method involves a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which provides quantitative data based on the compound's UV absorbance. researchgate.net For enhanced sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach, as it provides both retention time and mass-to-charge ratio data for unequivocal identification. mdpi.comresearchgate.net

Table 3: Example HPLC Conditions for the Analysis of Phenolic Aldehydes These are general conditions; optimization is required for specific sample matrices.

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | DAD (at ~280 nm and ~320 nm) or ESI-MS |

| Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comnih.gov Due to the polar nature and low volatility of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-", direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability. A common approach is silylation, where the acidic hydroxyl protons are replaced with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS-ether derivative is more amenable to GC analysis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer for detection. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, allows for highly specific identification. hmdb.ca This method is particularly useful for profiling metabolites in biological systems where the compound might be present. frontiersin.org

Table 4: List of Compounds Mentioned

| IUPAC Name | Common Name / Synonym | Molecular Formula |

|---|---|---|

| Benzaldehyde, 3,4-dihydroxy-2-methoxy- | 2-Methoxy-3,4-dihydroxybenzaldehyde | C₈H₈O₄ |

| Benzaldehyde, 3,4-dihydroxy-5-methoxy- | 5-Hydroxyvanillin | C₈H₈O₄ |

| Benzaldehyde, 2,3-dimethoxy- | 2,3-DMBz; o-Veratraldehyde | C₉H₁₀O₃ |

| Benzaldehyde, 2,4-dimethoxy- | 2,4-DMBz | C₉H₁₀O₃ |

| Benzaldehyde, 2,5-dimethoxy- | 2,5-DMBz | C₉H₁₀O₃ |

| Benzaldehyde, 2,6-dimethoxy- | 2,6-DMBz | C₉H₁₀O₃ |

| Benzaldehyde, 3,4-dimethoxy- | Veratraldehyde | C₉H₁₀O₃ |

| Benzaldehyde, 3,5-dimethoxy- | 3,5-DMBz | C₉H₁₀O₃ |

Bioanalytical Method Development for Metabolite Profiling of Benzaldehyde, 3,4-dihydroxy-2-methoxy- in in vitro and Animal Models

The investigation into the metabolic fate of Benzaldehyde, 3,4-dihydroxy-2-methoxy- is crucial for understanding its biological activity and potential therapeutic applications. The development of robust bioanalytical methods is a prerequisite for accurately profiling its metabolites in complex biological matrices obtained from in vitro and animal models. While specific studies on the metabolite profiling of Benzaldehyde, 3,4-dihydroxy-2-methoxy- are not extensively documented, the analytical strategies employed for other substituted benzaldehydes and phenolic compounds provide a framework for methodological development.

The primary objectives in developing such bioanalytical methods are to achieve high sensitivity, specificity, and throughput for the simultaneous quantification of the parent compound and its anticipated metabolites. Given the chemical structure of Benzaldehyde, 3,4-dihydroxy-2-methoxy-, its metabolism is likely to involve Phase I reactions, such as oxidation of the aldehyde group to a carboxylic acid, and O-demethylation, as well as Phase II conjugation reactions, including glucuronidation and sulfation of the hydroxyl groups.

In vitro models, such as liver microsomes and hepatocytes, are instrumental in the initial stages of metabolite identification. These systems contain the necessary enzymatic machinery to simulate the metabolic transformations that occur in vivo. For instance, incubating Benzaldehyde, 3,4-dihydroxy-2-methoxy- with pooled human liver microsomes or cryopreserved hepatocytes can help in identifying the primary metabolites. Subsequent analysis of the incubates using high-resolution mass spectrometry coupled with liquid chromatography is a powerful technique for structural elucidation of the metabolites formed.

For studies involving animal models, the analysis of biological samples like plasma, urine, and tissue homogenates is required. Sample preparation is a critical step to remove interfering substances and enrich the analytes of interest. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed.

Advanced analytical instrumentation is central to the successful profiling of metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform due to its high sensitivity and selectivity. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes to enhance their volatility and thermal stability. nih.gov The choice of the analytical technique depends on the physicochemical properties of the parent compound and its metabolites.

The table below outlines a potential bioanalytical approach for the metabolite profiling of Benzaldehyde, 3,4-dihydroxy-2-methoxy-.

| Analytical Platform | Sample Type | Sample Preparation | Potential Metabolites Detected | Key Advantages |

| LC-MS/MS | In vitro (microsomes, hepatocytes), Plasma, Urine | Protein Precipitation, Solid-Phase Extraction | Parent Compound, Carboxylic Acid Metabolite, O-demethylated Metabolites, Glucuronide Conjugates, Sulfate Conjugates | High sensitivity and specificity, suitable for a wide range of polar metabolites. |

| GC-MS | Plasma, Urine | Derivatization (e.g., silylation), Liquid-Liquid Extraction | Parent Compound, Carboxylic Acid Metabolite (as ester derivative) | High chromatographic resolution, suitable for less polar metabolites. |

| High-Resolution MS (e.g., QTOF, Orbitrap) | In vitro incubates, Biological fluids | Minimal sample cleanup ("dilute and shoot" for in vitro samples) | Unknown metabolite identification through accurate mass measurement and fragmentation analysis | Enables structural elucidation of novel metabolites without reference standards. |

The development and validation of these bioanalytical methods are essential for conducting detailed pharmacokinetic and metabolism studies of Benzaldehyde, 3,4-dihydroxy-2-methoxy-. Such research will provide valuable insights into its biotransformation, contributing to a comprehensive understanding of its biological effects.

Computational Chemistry and Molecular Modeling of Benzaldehyde, 3,4 Dihydroxy 2 Methoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Properties: The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com These parameters help in quantifying the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color gradient to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For Benzaldehyde, 3,4-dihydroxy-2-methoxy-, the MEP map would highlight the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups as potential sites for electrophilic attack and hydrogen bonding. nih.gov

Table 1: Calculated Electronic Properties of Benzaldehyde, 3,4-dihydroxy-2-methoxy- Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for phenolic compounds.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A measure of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Electronegativity (χ) | 3.5 eV | The power of the molecule to attract electrons. |

| Global Hardness (η) | 2.3 eV | Resistance to change in electron distribution. |

Molecular Docking Studies with Protein Targets of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is essential for identifying potential biological targets of a compound and understanding the molecular basis of its activity. nih.gov The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy, often reported as a docking score or binding affinity. f1000research.com

When the target protein is an enzyme, docking studies focus on the interactions within the active site. The binding of Benzaldehyde, 3,4-dihydroxy-2-methoxy- to an enzyme's active site can modulate its catalytic activity. The hydroxyl and methoxy groups of the compound are key functional groups that can form specific interactions with the amino acid residues lining the active site.

Common interactions include:

Hydrogen Bonds: Formed between the hydrogen atoms of the hydroxyl groups and electronegative atoms (like oxygen or nitrogen) on amino acid residues such as Aspartate, Glutamate, and Serine.

Hydrophobic Interactions: The benzene (B151609) ring can interact with nonpolar residues like Leucine, Valine, and Phenylalanine.

Pi-Pi Stacking: The aromatic ring can form stacking interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan.

Table 2: Illustrative Docking Interactions of Benzaldehyde, 3,4-dihydroxy-2-methoxy- with an Enzyme Active Site

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 120 | Hydrogen Bond | 2.1 |

| SER 155 | Hydrogen Bond | 2.4 |

| PHE 210 | Pi-Pi Stacking | 3.8 |

Beyond enzymes, molecular docking is used to study the binding of ligands to various types of receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors. The formation of a stable ligand-protein complex is the first step in triggering or inhibiting a biological response. The docking score provides a quantitative estimate of the binding affinity, with more negative scores generally indicating stronger binding. Analysis of the docked pose reveals the specific conformation the ligand adopts within the binding pocket and the key interactions that stabilize the complex.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing how the complex behaves in a simulated physiological environment. These simulations are crucial for assessing the stability of the predicted binding pose from docking. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates how much their positions deviate from the initial docked pose. A stable RMSD over the simulation time suggests a stable binding complex. MD can also reveal important conformational changes in the protein upon ligand binding.

De Novo Ligand Design and Virtual Screening Strategies based on Benzaldehyde, 3,4-dihydroxy-2-methoxy- Scaffold

The chemical structure of Benzaldehyde, 3,4-dihydroxy-2-methoxy- can serve as a "scaffold" or starting point for designing new molecules. A scaffold is the core structure of a molecule. arxiv.org In de novo design, computational algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site, often starting from a known scaffold. nih.govnih.gov The goal is to design novel compounds that retain the key binding features of the original scaffold but have improved properties, such as higher affinity or better selectivity. Virtual screening strategies can also use the scaffold to search large chemical databases for other molecules containing the same core structure, identifying new potential drug candidates.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. dergipark.org.trnih.gov

A pharmacophore model for Benzaldehyde, 3,4-dihydroxy-2-methoxy- would be generated by identifying its key chemical features responsible for molecular recognition. slideshare.net These features include:

Hydrogen Bond Donors (from the -OH groups)

Hydrogen Bond Acceptors (from the oxygen atoms)

An Aromatic Ring feature

Once created, this 3D pharmacophore model serves as a template for virtual screening of compound libraries to find other structurally diverse molecules that match the pharmacophore and are therefore likely to share the same biological activity. dergipark.org.trarxiv.org

Table 3: Pharmacophoric Features of Benzaldehyde, 3,4-dihydroxy-2-methoxy-

| Feature Type | Number of Features | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 2 | Donating hydrogen atoms to form H-bonds with the target. |

| Hydrogen Bond Acceptor (HBA) | 4 | Accepting hydrogen atoms to form H-bonds with the target. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Benzaldehyde, 3,4-dihydroxy-2-methoxy- |

| Aspartate |

| Glutamate |

| Serine |

| Leucine |

| Valine |

| Phenylalanine |

| Tyrosine |

Future Research Trajectories and Pre Clinical Therapeutic Prospects for Benzaldehyde, 3,4 Dihydroxy 2 Methoxy

Development of Benzaldehyde (B42025), 3,4-dihydroxy-2-methoxy- as a Chemical Probe for Fundamental Biological Processes

The unique structural features of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-", specifically its catechol ring with an adjacent methoxy (B1213986) group and a reactive aldehyde function, make it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the reactivity of this compound could be harnessed to investigate various cellular processes.

Future research could focus on synthesizing derivatives of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" that incorporate reporter tags, such as fluorescent moieties or biotin, without significantly altering its core structure and reactivity. These tagged probes could then be employed in a variety of applications:

Identifying Protein Targets: The aldehyde group can react with nucleophilic residues on proteins, such as lysine side chains, to form Schiff bases. This reactivity could be exploited for target identification studies. By treating cells or cell lysates with a tagged probe and then using techniques like affinity purification followed by mass spectrometry, researchers could identify the specific proteins that interact with the compound. This would provide crucial insights into its mechanism of action.

Visualizing Cellular Processes: A fluorescently labeled probe could be used in cellular imaging studies to visualize its subcellular localization and track its movement within live cells. This could reveal information about its uptake, distribution, and potential accumulation in specific organelles, offering clues to its biological function.

Studying Enzyme Activity: The catechol moiety is a common feature in many enzyme substrates and inhibitors. A probe based on "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" could be designed to interact with specific enzymes, allowing for the study of their activity and inhibition in real-time.

The development of such chemical probes would not only advance our understanding of the biological roles of this specific compound but also potentially provide new tools for studying fundamental biological pathways.

Application of Nanotechnology for Targeted Delivery of Benzaldehyde, 3,4-dihydroxy-2-methoxy- in Pre-clinical Disease Models

Phenolic compounds, despite their therapeutic potential, often face challenges in preclinical and clinical development due to issues like poor bioavailability, rapid metabolism, and off-target effects. nih.govresearchgate.netnmb-journal.com Nanotechnology offers a promising avenue to overcome these limitations by enabling the targeted delivery of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" to specific tissues or cells. nmb-journal.comnih.gov

Future preclinical research should explore the encapsulation of this compound within various nanocarrier systems. The choice of nanocarrier will be crucial and should be guided by the intended therapeutic application.

| Nanocarrier Type | Potential Advantages for Delivering Benzaldehyde, 3,4-dihydroxy-2-methoxy- |

| Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic compounds. Can be surface-modified with targeting ligands. nih.gov |

| Polymeric Nanoparticles | Offer controlled release profiles and can be engineered for specific targeting. Biodegradable polymers minimize toxicity. nmb-journal.com |

| Solid Lipid Nanoparticles (SLNs) | High stability and potential for oral delivery. Made from biocompatible lipids. nih.gov |

| Gold Nanoparticles | Can be functionalized for targeted delivery and offer potential for photothermal therapy in combination with the compound. |

Preclinical studies in animal models of diseases where phenolic aldehydes have shown promise, such as cancer or inflammatory conditions, would be essential to evaluate the efficacy and safety of these nanoformulations. nih.govnih.gov Such studies would aim to demonstrate improved therapeutic outcomes and reduced systemic toxicity compared to the free compound.

Exploration of Synergistic Effects of Benzaldehyde, 3,4-dihydroxy-2-methoxy- in Combinatorial Pre-clinical Treatments

A growing body of preclinical evidence suggests that combining natural phenolic compounds with conventional therapeutic agents can lead to synergistic effects, enhancing efficacy and potentially reducing drug resistance. mdpi.comnih.govhirszfeld.plmdpi.comnih.gov The antioxidant and potential anti-inflammatory properties of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-", inferred from its chemical structure, make it a strong candidate for investigation in combinatorial preclinical treatments. wiserpub.comwiserpub.com

Future preclinical studies should explore the synergistic potential of this compound in combination with:

Chemotherapeutic Agents: In various cancer cell lines and animal models of cancer, the co-administration of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" with standard chemotherapeutic drugs could be investigated. The aim would be to determine if the compound can sensitize cancer cells to the effects of chemotherapy, allowing for lower, less toxic doses of the conventional drug. nih.gov

Antibiotics: The potential for this compound to enhance the efficacy of antibiotics against resistant bacterial strains could be explored. Phenolic compounds have been shown to disrupt bacterial cell membranes and inhibit efflux pumps, which are mechanisms of antibiotic resistance.

Anti-inflammatory Drugs: In models of chronic inflammatory diseases, combining "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could lead to enhanced therapeutic effects at lower doses, thereby reducing the risk of side effects associated with long-term use of these drugs.

These studies would require rigorous experimental design to demonstrate true synergy, often involving isobologram analysis to differentiate between additive, synergistic, and antagonistic effects.

Identification of Novel Therapeutic Areas and Neglected Biological Targets based on Mechanistic Insights

While the precise biological targets of "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" are currently unknown, research on its isomers provides a strong foundation for hypothesizing its potential therapeutic applications. For instance, vanillin (B372448) and its derivatives have been investigated for their neuroprotective, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.netjddtonline.info

A key future research trajectory will be to move beyond the well-trodden path of antioxidant and general anti-inflammatory activities to identify novel and more specific biological targets. This could involve:

High-Throughput Screening: Screening "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" against large panels of enzymes, receptors, and ion channels to identify unexpected biological activities.

Computational Modeling and Docking: Using the compound's structure to perform in silico docking studies against known protein targets implicated in various diseases. This could predict potential interactions and guide experimental validation.

Phenotypic Screening: Employing cell-based assays that measure complex cellular phenotypes (e.g., cell morphology, migration, or differentiation) to uncover novel biological effects that may not be apparent from target-based screening.

Based on the activities of related compounds, potential, yet underexplored, therapeutic areas for "Benzaldehyde, 3,4-dihydroxy-2-methoxy-" could include neurodegenerative diseases, metabolic disorders, and certain types of cancer. nih.gov A study on various dihydroxybenzene derivatives, for example, has pointed towards potential antitumor activity. nih.gov

Challenges and Opportunities in Benzaldehyde, 3,4-dihydroxy-2-methoxy- Translational Research (Pre-clinical to Conceptual Clinical Application)

The path from a promising preclinical compound to a clinically viable therapeutic is fraught with challenges, and this is particularly true for natural product derivatives. researchgate.net For "Benzaldehyde, 3,4-dihydroxy-2-methoxy-", several key hurdles will need to be addressed in its translational research journey.

Challenges:

Pharmacokinetics and Bioavailability: Like many phenolic compounds, it is likely to have poor oral bioavailability due to rapid metabolism in the gut and liver. nih.gov